molecular formula C7H9NO4 B1207704 5-Hydroxy-4-methoxy-1-methylpyridine-2,6(1H,3H)-dione CAS No. 92446-30-5

5-Hydroxy-4-methoxy-1-methylpyridine-2,6(1H,3H)-dione

Cat. No. B1207704
CAS RN: 92446-30-5
M. Wt: 171.15 g/mol
InChI Key: JFMQRHZXDOZVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-4-methoxy-1-methylpyridine-2,6(1H,3H)-dione is a natural product found in Mercurialis perennis with data available.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

5-Hydroxy-4-methoxy-1-methylpyridine-2,6(1H,3H)-dione and its derivatives have been extensively studied in the field of chemical synthesis. For instance, the chlorotropic rearrangement of related compounds in polar solvents has been explored, contributing to the development of new synthetic methods (Dyadyuchenko et al., 1999). Additionally, research on intramolecular hydrogen bonding and tautomerism of acylpyran-diones, -triones, and acylpyridinediones, including derivatives of 5-Hydroxy-4-methoxy-1-methylpyridine-2,6(1H,3H)-dione, has provided insights into their structural dynamics and electronic properties (Hansen et al., 1995).

Synthesis of Fluorescence Probes

Research has also focused on synthesizing fluorescently active compounds for biological applications. The synthesis of various pyridinones and morpholinopyrones, derivatives of 5-Hydroxy-4-methoxy-1-methylpyridine-2,6(1H,3H)-dione, illustrates their potential as fluorescence probes in tracing biological pathways (Prior et al., 2014).

Isolation and Synthesis in Natural Products

The compound has been isolated from natural sources like Mercurialis perennis L. and has been synthesized to study its properties and potential applications. This includes the investigation of its oxidation products and their chemical structures (Swan, 1985).

Applications in Titration Indicators

A derivative of 5-Hydroxy-4-methoxy-1-methylpyridine-2,6(1H,3H)-dione has been developed for use as an indicator in acid-base titrations. This highlights its potential in analytical chemistry applications (Pyrko, 2021).

Electronic Absorption Spectra Studies

Studies on the conjugate acids of derivatives of 5-Hydroxy-4-methoxy-1-methylpyridine-2,6(1H,3H)-dione have contributed to understanding their electronic spectra and structural properties (Zaitsev et al., 1980).

properties

CAS RN

92446-30-5

Product Name

5-Hydroxy-4-methoxy-1-methylpyridine-2,6(1H,3H)-dione

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

5-hydroxy-4-methoxy-1-methyl-3H-pyridine-2,6-dione

InChI

InChI=1S/C7H9NO4/c1-8-5(9)3-4(12-2)6(10)7(8)11/h10H,3H2,1-2H3

InChI Key

JFMQRHZXDOZVMO-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(=C(C1=O)O)OC

Canonical SMILES

CN1C(=O)CC(=C(C1=O)O)OC

Other CAS RN

92446-30-5

synonyms

hermidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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